1-Benzyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule. It contains a benzyl group, a tetrahydroquinoline group, a urea group, and a methoxyacetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The tetrahydroquinoline core would provide a rigid, bicyclic structure, while the benzyl, urea, and methoxyacetyl groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the urea group could potentially participate in acid-base reactions, while the benzyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar urea and methoxyacetyl groups, while its melting and boiling points would be influenced by its molecular weight and the presence of the rigid tetrahydroquinoline core .Scientific Research Applications
Antiproliferative Activity and Antioxidant Effects
Compounds with primaquine and substituted benzene moieties linked by urea or bis-urea functionalities, including urea derivatives, have shown promising antiproliferative effects against cancer cell lines, such as breast carcinoma MCF-7 cells. These derivatives also exhibit high antioxidant activity, indicating their potential in the development of anticancer drugs and antioxidants (Perković et al., 2016).
Acetylcholinesterase Inhibition
A series of urea derivatives have been evaluated for their antiacetylcholinesterase activity, which is crucial for developing treatments for diseases such as Alzheimer's. These studies optimize the spacer length and conformational flexibility to achieve high inhibitory activities, suggesting the potential for similar compounds in neurodegenerative disease research (Vidaluc et al., 1995).
Enzyme Inhibition for Therapeutic Applications
Compounds related to cyclic urea derivatives have been synthesized and tested for their inhibition of physiologically relevant enzymes like carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds demonstrated effective inhibition profiles, highlighting their potential in therapeutic applications, including the treatment of glaucoma, neurological disorders, and certain cancers (Sujayev et al., 2016).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These methodologies pave the way for the synthesis of novel organic compounds with potential applications in pharmaceuticals and organic chemistry (Mujde et al., 2011).
Antagonists for Human Adenosine Receptors
Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with certain derivatives showing potent antagonist activity. These compounds are valuable tools for characterizing the human A(3) receptor and may contribute to the development of new therapeutic agents for conditions mediated by these receptors (van Muijlwijk-Koezen et al., 2000).
Future Directions
Properties
IUPAC Name |
1-benzyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-14-19(24)23-11-5-8-16-9-10-17(12-18(16)23)22-20(25)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMJEZYWDARFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.